

Technical Guide: Strategic Synthesis of Chlorantraniliprole Analogs via Functionalized Pyrazole Acids

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Compound of Interest

Compound Name: *3,4-dibromo-1H-pyrazole-5-carboxylic acid*

CAS No.: 13745-16-9

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Executive Summary

Chlorantraniliprole (Rynaxypyr) represents a benchmark in the anthranilic diamide class of insecticides, functioning as a potent activator of ryanodine receptors (RyRs) in insect muscle. The core pharmacophore relies heavily on the specific electronic and steric properties of the 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid moiety.

While the standard commercial route utilizes the 3-bromo-pyrazole acid, the use of dibromo-pyrazole acids (specifically the 3,4-dibromo analogs) presents a high-value strategic entry point for drug discovery. The 3,4-dibromo scaffold serves two distinct purposes:

- **Direct Analog Synthesis:** Creating 4-bromo variants to test steric tolerance in the RyR binding pocket.
- **Divergent Synthesis:** Utilizing the C4-bromine as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to generate a library of C4-functionalized analogs.

This guide details the synthesis of chlorantraniliprole analogs, focusing on the activation and coupling of bromo- and dibromo-pyrazole acids via the sulfonyl chloride-mediated benzoxazinone pathway.

Strategic Retrosynthesis

The synthesis of chlorantraniliprole and its dibromo-analogs is best approached via a convergent strategy. The final molecule is disassembled into two key orthogonal precursors: the functionalized anthranilic acid and the pyrazole-5-carboxylic acid.

Caption: Retrosynthetic disconnection showing the convergent assembly via the benzoxazinone intermediate.

Synthesis of the Dibromo-Pyrazole Acid Scaffold

To access analogs, one must first secure the appropriate pyrazole acid. The introduction of the second bromine (C4 position) typically occurs during the halogenation of the pyrazoline intermediate.

Protocol: Synthesis of 3,4-Dibromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid

Principle: Standard bromination uses phosphorus oxybromide (

) or bromine (

) to install the C3 bromine. To achieve the 3,4-dibromo species, harsher bromination conditions or alternative brominating agents (e.g., NBS in DMF or excess

with iron catalyst) are employed before the final oxidation/hydrolysis steps.

Step-by-Step Workflow:

- **Hydrazone Formation:** React 2,3-dichloropyridine with hydrazine hydrate (Reflux, EtOH) to yield 3-chloro-2-hydrazinopyridine.^{[1][2]}
- **Cyclization:** Condense hydrazine with diethyl maleate (NaOEt, EtOH) to form the pyrazolidinone ring.
- **Dibromination (Critical Step):**
 - **Reagents:**

(3.0 eq), Acetic Acid, Sodium Acetate.

- Conditions: Heat to 60-80°C. The excess bromine and elevated temperature facilitate electrophilic aromatic substitution at the C4 position of the pyrazole ring in addition to the standard C3 functionalization.
- Oxidation/Aromatization: Treat with

or dilute

to fully aromatize the ring.
- Hydrolysis: Saponify the ester using NaOH/MeOH followed by acidification (HCl) to precipitate the free acid.

Characterization Criteria (Acid Precursor):

- Appearance: Off-white to pale yellow solid.
- HPLC Purity: >97% (Essential to avoid mono-bromo impurities).
- ¹H NMR (DMSO-d₆): Absence of the pyrazole C4-H singlet (typically ~7.0-7.4 ppm) confirms full substitution at the 4-position.

Coupling Strategy: The Sulfonyl Chloride Route

The most robust method for coupling the sterically hindered anthranilic acid with the electron-deficient pyrazole acid is the Methanesulfonyl Chloride (MsCl) activation method. This "one-pot" procedure generates a benzoxazinone intermediate in situ, which is then opened with methylamine.[2]

Experimental Protocol

Scale: 10 mmol basis.

Reagents:

- Acid Component: 3,4-Dibromo-pyrazole acid (1.0 eq).

- Amine Component: 2-Amino-5-chloro-3-methylbenzoic acid (1.05 eq).
- Activator: Methanesulfonyl chloride (MsCl) (1.2 eq).
- Base: 3-Picoline (3.0 eq) (Preferred over pyridine for easier removal and better solubility).
- Solvent: Acetonitrile (MeCN) (Dry).
- Amine Source: Methylamine (33% in EtOH or 40% aq).

Workflow:

- Activation & Cyclization:
 - Charge the reaction vessel with the Dibromo-pyrazole acid and the Anthranilic acid derivative in MeCN (10 vol).
 - Cool to 0°C under atmosphere.
 - Add 3-Picoline dropwise.[3] (Exothermic).
 - Add MsCl dropwise, maintaining internal temperature < 5°C.[4]
 - Mechanism: The pyrazole acid forms a mixed anhydride with MsCl. The anthranilic amine attacks this anhydride, forming an amide. The carboxylic acid of the anthranilic moiety then attacks the amide carbonyl (intramolecular cyclization) to eject the mesylate, forming the benzoxazinone.
 - Monitor: TLC/HPLC should show disappearance of starting acid (< 1 hour).
- Ring Opening (Amidation):
 - Once benzoxazinone formation is complete, cool the mixture to -5°C.
 - Add Methylamine solution dropwise.[4]
 - Allow to warm to Room Temperature (25°C).

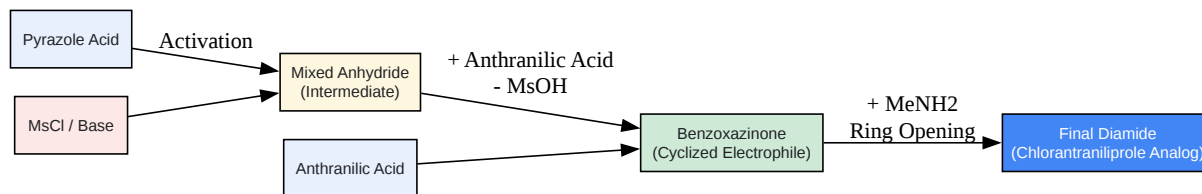
- Observation: The suspension typically clears as the benzoxazinone reacts, then the product may precipitate.
- Work-up & Purification:
 - Quench with water (20 vol).
 - Adjust pH to ~3-4 with dilute HCl (removes residual picoline).
 - Filter the precipitate.[\[5\]](#)[\[6\]](#)
 - Recrystallization: Acetonitrile or EtOH/Water mixture.

Data Summary: Process Parameters

Parameter	Recommended Range	Impact on Quality
Temperature (Activation)	-5°C to 5°C	High temps lead to sulfene side-reactions and impurities.
Base Equivalents	2.5 - 3.5 eq	Insufficient base stalls the mixed anhydride formation.
MsCl Addition Rate	Slow (Dropwise)	Rapid addition causes exotherms and dimer formation.
Methylamine Stoichiometry	1.5 - 3.0 eq	Excess ensures rapid ring opening; excess is easily removed.

Mechanistic Visualization

Understanding the activation pathway is critical for troubleshooting low yields.



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Caption: Step-wise mechanism from acid activation to benzoxazinone cyclization and final amidation.[4]

Analog Diversification (The "Dibromo" Advantage)

If the objective is to create a library of analogs, the 3,4-dibromo product synthesized above serves as a "master scaffold."

Selective Cross-Coupling: The C4-Bromine is generally more sterically accessible and electronically distinct from the C3-Bromine (which is flanked by the bulky pyridine and the amide linker).

- Suzuki-Miyaura: React the 3,4-dibromo analog with aryl-boronic acids to install phenyl/heteroaryl groups at C4.
- Sonogashira: React with terminal alkynes to install rigid alkyne spacers at C4.

Note: If selectivity issues arise (C3 vs C4 reactivity), it is recommended to perform the cross-coupling on the pyrazole ester intermediate before hydrolysis and coupling to the anthranilic acid.

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